N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]isonicotinamide
Overview
Description
N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]isonicotinamide is a synthetic organic compound that has garnered attention in the field of medicinal chemistry
Preparation Methods
The synthesis of N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]isonicotinamide involves a multi-step process. The initial step is the bromination of 1-(2,4-dimethylphenyl)ethan-1-one using copper(II) bromide to produce 2-bromo-1-(2,4-dimethylphenyl)ethan-1-one. This intermediate then undergoes a Hantzsch thiazole ring synthesis by reacting with thiourea, resulting in 4-(2,4-dimethylphenyl)thiazol-2-amine. Finally, this amine reacts with isonicotinoyl chloride hydrochloride to form the desired amide .
Chemical Reactions Analysis
N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]isonicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Scientific Research Applications
N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]isonicotinamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Biology: The compound is studied for its effects on cellular processes, particularly in cancer cells.
Medicine: It shows promise as a potential anti-cancer agent by inhibiting enzymes involved in cell division.
Industry: It can be used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The compound exerts its effects by inhibiting specific enzymes involved in cancer cell metabolism and mitosis, such as Nek2 and Hec1. These enzymes play crucial roles in cell division, and their inhibition leads to the disruption of mitosis, ultimately causing cell death. The thiazole ring in the compound is essential for its binding to these enzymes, making it a potent inhibitor .
Comparison with Similar Compounds
N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]isonicotinamide is unique due to its specific structure and mechanism of action. Similar compounds include:
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)isonicotinamide: Another thiazole-based compound with similar inhibitory effects on cancer cells.
2-{2-[(3,5-dimethylphenyl)amino]pyrimidin-4-yl}-N-[(1S)-2-hydroxy-1-methylethyl]-4-methyl-1,3-thiazole-5-carboxamide: A compound with a similar thiazole ring structure but different substituents, leading to varied biological activities
Properties
IUPAC Name |
N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-11-4-5-15(10-12(11)2)16-13(3)23-18(20-16)21-17(22)14-6-8-19-9-7-14/h4-10H,1-3H3,(H,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXQDENNGJTCQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=NC=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.